molecular formula C9H8BrF3O2 B13340630 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13340630
M. Wt: 285.06 g/mol
InChI Key: DMWPCIXTIYSVGL-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzyl alcohol structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions typically require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step, followed by zinc amalgam and hydrochloric acid for the reduction step. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H8BrF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

DMWPCIXTIYSVGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)O)Br

Origin of Product

United States

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